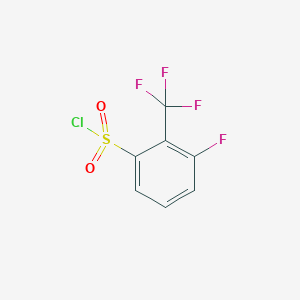

3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O2S and a molecular weight of 262.61 g/mol . This compound is characterized by the presence of both fluorine and sulfonyl chloride functional groups, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)5-3-1-2-4(9)6(5)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPLJUDUCKFLHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3,5-difluoromethylbenzenesulfonyl chloride with hydrogen fluoride . This reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Biology: Employed in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with the trifluoromethyl group at the para position.

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Contains two trifluoromethyl groups, providing different reactivity and properties.

Uniqueness: 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can be advantageous in the synthesis of complex molecules where regioselectivity is crucial .

Biological Activity

3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride compound that exhibits significant potential in various biological applications. The presence of fluorine atoms enhances its reactivity and biological properties, making it a valuable compound in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

The molecular formula of 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is C7H3ClF4O2S. It features a sulfonyl chloride group, which is highly electrophilic and reactive towards nucleophiles, facilitating various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C7H3ClF4O2S |

| IUPAC Name | 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride |

| CAS Number | 776-04-5 |

The biological activity of 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride primarily arises from its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride moiety can react with amines, alcohols, and thiols to form sulfonamides or sulfonate esters, which are often biologically active compounds.

Key Mechanisms:

- Nucleophilic Substitution : The electrophilic nature of the sulfonyl chloride allows for the formation of stable products with nucleophiles.

- Antimicrobial Activity : Research indicates that similar sulfonyl chlorides exhibit antimicrobial properties, suggesting potential efficacy against bacterial pathogens.

Biological Applications

3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride has been explored for various applications in biological research:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.

- Biochemical Modifications : The compound is utilized to modify biomolecules for studying biological processes and pathways.

- Agrochemical Research : Its properties may contribute to the development of new agrochemicals with enhanced efficacy.

Case Studies and Research Findings

Recent studies have highlighted the potential biological activities associated with 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride:

- Antimicrobial Properties : A study demonstrated that derivatives of sulfonyl chlorides exhibit significant antibacterial activity against various strains of bacteria, indicating that 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride may possess similar effects .

- Anticancer Activity : Research has shown that compounds containing fluorinated aromatic groups can inhibit cell proliferation in cancer cells. The mechanism involves interference with specific enzymes responsible for cell growth .

Comparative Analysis with Related Compounds

The biological activity of 3-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride can be compared to other related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | Limited data available | Different substitution pattern |

| 4-Chloro-3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | Potential antimicrobial | Enhanced stability due to chlorine |

| 3-(Trifluoromethyl)benzenesulfonyl chloride | Known for high reactivity | Lacks additional halogen substitutions |

Q & A

Q. What are the standard synthetic routes for 3-fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, and how can purity be optimized?

The compound is typically synthesized via chlorosulfonation of a fluorinated aromatic precursor. A common approach involves reacting 3-fluoro-2-(trifluoromethyl)benzene with chlorosulfonic acid under controlled conditions (e.g., 0–5°C, inert atmosphere). Post-synthesis, purification is critical: recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel with ethyl acetate/hexane gradients can achieve >98% purity . Impurities often arise from incomplete sulfonation or side reactions with moisture; thus, strict anhydrous conditions are recommended .

Q. How should researchers characterize this sulfonyl chloride to confirm structural integrity?

Key characterization methods include:

- NMR Spectroscopy : NMR distinguishes fluorine environments (e.g., -CF at δ −60 to −70 ppm; aromatic F at δ −110 to −120 ppm).

- IR Spectroscopy : Confirm S=O stretches (1350–1370 cm and 1150–1170 cm) and absence of -OH (no broad peak ~3300 cm).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z ~262 for [M]) .

Q. What are the stability considerations for this compound under laboratory conditions?

The sulfonyl chloride group is highly moisture-sensitive. Storage recommendations:

Q. What safety protocols are critical when handling this compound?

- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate before disposal.

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl group affect reactivity in nucleophilic substitution reactions?

The -CF group is strongly electron-withdrawing, activating the sulfonyl chloride toward nucleophilic attack. Density functional theory (DFT) studies suggest the meta-fluoro substituent further polarizes the S–Cl bond, increasing electrophilicity. This enhances reactivity with amines (e.g., forming sulfonamides) but may require temperature modulation (−10°C to 25°C) to suppress side reactions .

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives?

Discrepancies often arise from solvent choice or residual moisture. For example:

Q. How can this compound be utilized in developing enzyme inhibitors for biological studies?

The sulfonyl chloride reacts with serine hydrolases or cysteine proteases, forming covalent adducts. Example protocol:

Q. What analytical methods are recommended for detecting trace degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.